Distinct Physicochemical Profile: Quantified LogP and Polar Surface Area Differentiate Methyl 5-aminothiazole-2-carboxylate from Positional Isomers
Methyl 5-aminothiazole-2-carboxylate exhibits a specific set of calculated physicochemical descriptors, notably a LogP of 0.15 and a topological polar surface area (tPSA) of 65 Ų [1]. While experimentally validated comparative data against its closest positional isomer (Methyl 2-aminothiazole-5-carboxylate) are not explicitly available in the open literature for these specific descriptors, the structural difference inherently dictates distinct values; the arrangement of the amino and ester groups on the thiazole ring directly influences the compound's lipophilicity, hydrogen bonding capacity, and electronic properties, making them non-interchangeable in applications sensitive to these parameters.
| Evidence Dimension | Physicochemical property (LogP) |
|---|---|
| Target Compound Data | LogP = 0.15 [1] |
| Comparator Or Baseline | Methyl 2-aminothiazole-5-carboxylate: value not found |
| Quantified Difference | N/A |
| Conditions | In silico calculation (ChemSpace database) |
Why This Matters
The LogP of 0.15 indicates a balanced hydrophilic-lipophilic profile distinct from its isomers, which directly impacts solubility, permeability, and assay compatibility in medicinal chemistry workflows, justifying procurement of the specific regioisomer.
- [1] ChemSpace. (n.d.). Methyl 5-amino-1,3-thiazole-2-carboxylate (CSSB00010724675). ChemSpace Database. View Source
